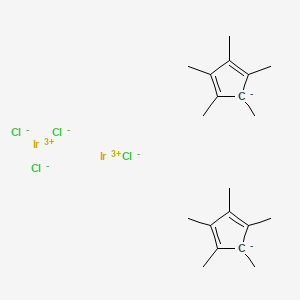
Methyl 2-acetamido-3-(2,3,6-trifluorophenyl)propanoate
Descripción general
Descripción
Methyl 2-acetamido-3-(2,3,6-trifluorophenyl)propanoate, also known as MAFP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MAFP is a potent inhibitor of several enzymes, including fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). These enzymes are involved in the metabolism of endocannabinoids and other bioactive lipids, making MAFP a valuable tool for studying the physiological and biochemical effects of these compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Fluorinated Compounds : The synthesis of fluorinated compounds, such as 3-acetamido-2,3,5,6-tetradeoxy-5-fluoro-d,l-ribo-hexofuranose, involves the fluorinative dehydroxylation of related compounds. This process is crucial for developing novel chemical entities with potential applications in various fields (Welch et al., 1984).
Circular Dichroism for Sugar Linkage Determination : The study of circular dichroism spectra of 2-acetamido-2-deoxy sugars has been essential in understanding sugar linkages in various chemical and biological structures (Dickinson et al., 1977).
Antitumor Activities : Research has been conducted on derivatives of similar compounds for their potential antitumor activities. This includes the synthesis of compounds from L-tyrosine methyl ester and their subsequent evaluation for selective anti-tumor activities (Xiong Jing, 2011).
Biochemical and Pharmaceutical Applications
Insect Growth Regulator Synthesis : The synthesis and study of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate as an insect growth regulator highlights the potential of similar compounds in agricultural and pest control applications. This compound showed significant activity against the fifth instar of Galleria mellonella (Devi & Awasthi, 2022).
Synthesis of β,β,β-Trialkyl α-Amino Acids : The research on (methyl 2-acetamidoacrylate)tricarbonyliron(0) has led to the synthesis of methyl N-acetylalaninate and related compounds, which are important for the development of new amino acids with potential pharmaceutical applications (Barker et al., 1994).
Analytical and Structural Chemistry
NMR Spectroscopy in Structural Characterization : The use of NMR spectroscopy has been crucial in characterizing the structures of similar compounds, providing insights into their chemical behavior and potential applications (Cai, Ling, & Bundle, 2009).
X-ray Diffraction Studies : X-ray diffraction has been used to confirm the structure of synthesized compounds, further aiding in understanding their potential applications in various scientific fields (Welch et al., 1984).
Propiedades
IUPAC Name |
methyl 2-acetamido-3-(2,3,6-trifluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-6(17)16-10(12(18)19-2)5-7-8(13)3-4-9(14)11(7)15/h3-4,10H,5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUUKCKZALPUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=C(C=CC(=C1F)F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208663 | |
| Record name | Phenylalanine, N-acetyl-2,3,6-trifluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-3-(2,3,6-trifluorophenyl)propanoate | |
CAS RN |
1630096-65-9 | |
| Record name | Phenylalanine, N-acetyl-2,3,6-trifluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630096-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanine, N-acetyl-2,3,6-trifluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B1405808.png)

![9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine](/img/structure/B1405811.png)


![2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1405819.png)


![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1405824.png)

![2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride](/img/structure/B1405826.png)
![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405829.png)
![3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B1405830.png)